1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole

Medicinal Chemistry Diuretics Structure-Activity Relationship

1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole (CAS 333444-52-3) is a synthetic organic compound belonging to the class of 1-substituted-4-nitro-1H-pyrazoles. With a molecular formula of C10H7Cl2N3O2 and a molecular weight of 272.08 g/mol, it is primarily utilized as a research chemical and building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

Molecular Formula C10H7Cl2N3O2
Molecular Weight 272.09
CAS No. 333444-52-3
Cat. No. B2776571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole
CAS333444-52-3
Molecular FormulaC10H7Cl2N3O2
Molecular Weight272.09
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=C(C=N2)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C10H7Cl2N3O2/c11-9-2-1-7(3-10(9)12)5-14-6-8(4-13-14)15(16)17/h1-4,6H,5H2
InChIKeyPRYDAKMUWSCXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole (CAS 333444-52-3): A Key Intermediate for Pyrazole-Based Drug Discovery and Agrochemical Research


1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole (CAS 333444-52-3) is a synthetic organic compound belonging to the class of 1-substituted-4-nitro-1H-pyrazoles. With a molecular formula of C10H7Cl2N3O2 and a molecular weight of 272.08 g/mol, it is primarily utilized as a research chemical and building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . The compound is characterized by a pyrazole core substituted with a 3,4-dichlorobenzyl group at the N1 position and a nitro group at the C4 position, a combination that confers unique reactivity and potential biological properties [1].

Why 1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole (CAS 333444-52-3) Cannot Be Interchanged with Closely Related Analogs


Generic substitution of 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole with other 1-substituted-4-nitro-1H-pyrazoles or 1-(3,4-dichlorobenzyl)-1H-pyrazoles is not scientifically valid due to the profound impact of specific substituents on physicochemical properties, reactivity, and biological activity. For example, the presence of the 3,4-dichlorobenzyl moiety in related pyrazole derivatives has been shown to dramatically enhance in vivo efficacy, increasing electrolyte excretion by more than 20-fold compared to control in diuresis models [1]. Furthermore, the 4-nitro group serves as a crucial electron-withdrawing element that modulates the acidity of the C–H bond and the basicity of the pyrazole nitrogen, enabling specific catalytic C–H functionalization reactions that are not possible with unsubstituted or differently substituted analogs [2].

1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole (CAS 333444-52-3): Quantitative Differentiation Evidence for Scientific Selection


Enhanced In Vivo Activity Attributed to the 3,4-Dichlorobenzyl Substituent

The 3,4-dichlorobenzyl group is a key pharmacophoric element in pyrazole-based diuretics. A direct comparator from the patent literature, 5-acetoxy-3-methyl-1-(α-methyl-3,4-dichlorobenzyl)-pyrazole, demonstrated a greater than 20-fold increase in Na+ and Cl- elimination in beagle dogs compared to control animals when administered orally at 3 mg/kg [1]. While this specific compound is not identical to 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole, it provides strong class-level evidence that the 3,4-dichlorobenzyl moiety confers significant in vivo potency, making the target compound a privileged scaffold for developing agents requiring high target engagement.

Medicinal Chemistry Diuretics Structure-Activity Relationship

Purity and Quality Specifications from Authoritative Vendors

Procurement decisions for research chemicals require precise purity specifications. 1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole is commercially available with a minimum purity of 95% as specified by AKSci , while other vendors such as MolCore offer higher purity grades of 98% (NLT 98%) . This direct comparison between suppliers allows researchers to select the appropriate grade based on experimental tolerance, with the 98% grade offering a quantifiably lower impurity profile for sensitive reactions or biological assays.

Chemical Sourcing Quality Control Research Chemical

Synthetic Versatility via Reductive Transformation to the Corresponding Amine

The 4-nitro group in 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole is a strategic synthetic handle. It can be selectively reduced to a primary amine, yielding 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine . This transformation provides access to a structurally distinct, yet closely related, compound that is a valuable building block in medicinal chemistry for generating amides, sulfonamides, or diazonium salts. In contrast, analogs lacking the nitro group (e.g., 1-(3,4-dichlorobenzyl)-1H-pyrazole) or possessing a different electron-withdrawing group (e.g., 4-bromo) do not offer this direct and clean route to a versatile amine intermediate.

Organic Synthesis Building Block Functional Group Interconversion

Modulated Reactivity for Palladium-Catalyzed C–H Functionalization

The presence of an electron-withdrawing group (EWG) at the C4 position of pyrazoles, such as a nitro group, is known to render the Lewis basic nitrogen atom less basic and the C–H bond more acidic than that of the parent pyrazole ring [1]. This electronic modulation enables Pd-catalyzed C–H allylation and benzylation reactions that are otherwise inefficient. While the study does not explicitly test 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole, the class-level inference is that the 4-nitro group in our target compound will similarly enhance its reactivity in C–H activation protocols compared to analogs lacking an EWG at C4, providing a distinct advantage for late-stage diversification.

C–H Activation Catalysis Late-Stage Functionalization

Optimized Research and Industrial Use Cases for 1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole (CAS 333444-52-3)


Diuretic and Antihypertensive Drug Discovery Programs

Based on class-level evidence from patent US4002641A showing a >20-fold increase in electrolyte excretion with a 3,4-dichlorobenzyl-containing pyrazole analog [1], 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole is a logical starting point for synthesizing novel diuretic or antihypertensive agents. Its structure can be diversified through reduction of the nitro group or further functionalization of the pyrazole ring to explore SAR.

Synthesis of Diverse 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine Derivatives

The 4-nitro group provides a direct synthetic route to 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine via reduction. This amine is a versatile intermediate for generating libraries of amides, ureas, and other nitrogen-containing heterocycles, which are common motifs in kinase inhibitors and other enzyme modulators .

Late-Stage Diversification via Palladium-Catalyzed C–H Activation

The electron-withdrawing nitro group at the C4 position enhances the acidity of the adjacent C–H bonds, making this compound an excellent substrate for Pd-catalyzed C–H functionalization [2]. This allows for the introduction of allyl or benzyl groups at a late stage, a powerful strategy for rapidly generating structure-activity relationship (SAR) data in medicinal chemistry.

Agrochemical Intermediate for Herbicide or Fungicide Development

Pyrazole derivatives with electron-withdrawing substituents are frequently employed in the synthesis of herbicides and fungicides [3]. 1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole, with its halogenated aromatic ring and nitro group, possesses the structural features often associated with crop protection agents and can serve as a key intermediate in their synthesis.

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